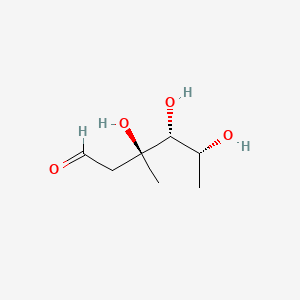
Mycarose, D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycarose, D- is a deoxysugar, a type of sugar molecule that lacks one or more oxygen atoms compared to regular sugars. It is a structural component of various natural products, including antibiotics and other secondary metabolites produced by microorganisms. Mycarose, D- is particularly notable for its role in the bioactivity of these compounds, contributing to their therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mycarose, D- typically involves the activation of D-glucose 1-phosphate by TDP-D-glucose synthase to form TDP-D-glucose. This is followed by dehydration at the C-4 and C-6 positions by TDP-D-glucose 4,6-dehydratase . The process can be further optimized using metabolic engineering techniques to enhance the yield of Mycarose, D- .
Industrial Production Methods: Industrial production of Mycarose, D- often involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the compound in large quantities. By blocking competing pathways and overexpressing key enzymes, the production yield can be significantly increased .
化学反応の分析
Types of Reactions: Mycarose, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the sugar moiety to enhance the bioactivity of the parent compound .
Common Reagents and Conditions: Common reagents used in the reactions involving Mycarose, D- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from reactions involving Mycarose, D- include glycosylated natural products with enhanced biological activity. These products are often used in the development of antibiotics and other therapeutic agents .
科学的研究の応用
Mycarose, D- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex natural products. In biology, it plays a crucial role in the structure and function of various biomolecules. In medicine, Mycarose, D--containing compounds are used as antibiotics and anticancer agents. Industrially, it is used in the production of glycosylated products with improved properties .
作用機序
The mechanism of action of Mycarose, D- involves its incorporation into the structure of natural products, where it contributes to their biological activity. The sugar moiety can interact with molecular targets through hydrogen bonding and electrostatic interactions, enhancing the compound’s ability to bind to its target and exert its therapeutic effects .
類似化合物との比較
Similar Compounds: Similar compounds to Mycarose, D- include other deoxysugars such as D-desosamine, D-olivose, and D-digitoxose. These compounds share structural similarities and are often found in natural products with similar bioactivities .
Uniqueness: Mycarose, D- is unique in its specific structural features and the particular natural products it is associated with. Its presence can significantly influence the biological activity and therapeutic properties of these compounds, making it a valuable component in drug development .
特性
CAS番号 |
6752-46-1 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC名 |
(3S,4R,5R)-3,4,5-trihydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
InChIキー |
JYAQWANEOPJVEY-QYNIQEEDSA-N |
異性体SMILES |
C[C@H]([C@H]([C@](C)(CC=O)O)O)O |
SMILES |
CC(C(C(C)(CC=O)O)O)O |
正規SMILES |
CC(C(C(C)(CC=O)O)O)O |
同義語 |
2,6-dideoxy-3-C-methyl-lyxo-hexose 2,6-dideoxy-3-C-methyl-ribo-hexose 3-epi-axenose mycarose mycarose, D-ribo isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



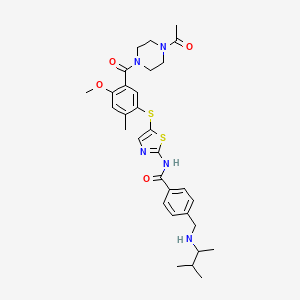
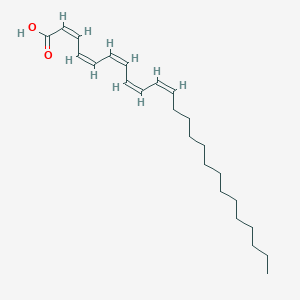

![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)
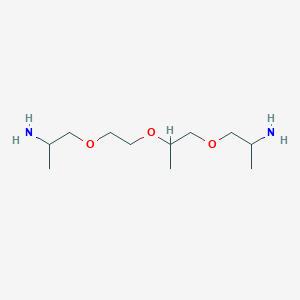
![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)
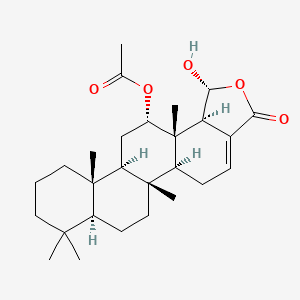
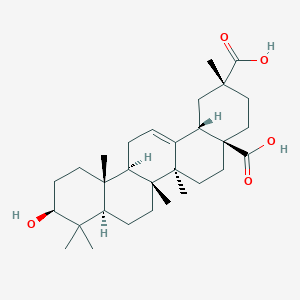
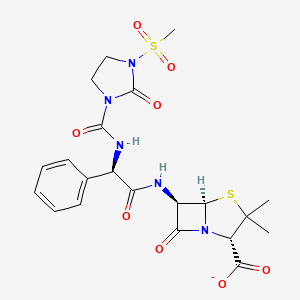
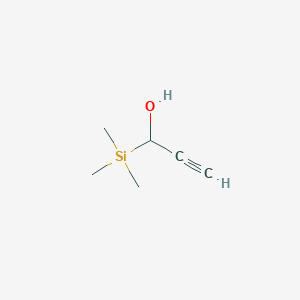

![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)
